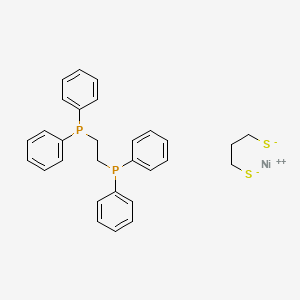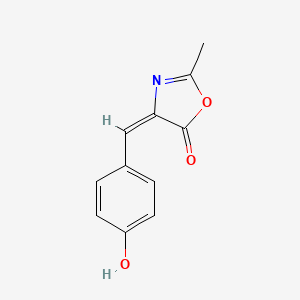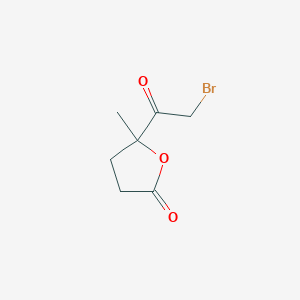
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one is an organic compound with a unique structure that includes a furan ring substituted with a bromoacetyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one typically involves the bromination of 2-acetyl-5-methylfuran. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of solvents such as carbon tetrachloride or acetic acid, and the presence of radical initiators like 2,2’-azobisisobutyronitrile can enhance the reaction selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one involves its reactivity due to the presence of the bromoacetyl group. This group can participate in various chemical reactions, such as nucleophilic substitution, where it acts as an electrophile. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Another compound with a bromoacetyl group, used in similar synthetic applications.
2-(Bromoacetyl)-5-methylfuran: A closely related compound with similar reactivity and applications.
Uniqueness
5-(2-Bromoacetyl)-5-methyldihydrofuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C7H9BrO3 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
5-(2-bromoacetyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C7H9BrO3/c1-7(5(9)4-8)3-2-6(10)11-7/h2-4H2,1H3 |
InChI Key |
SUXAHCFZMLVEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



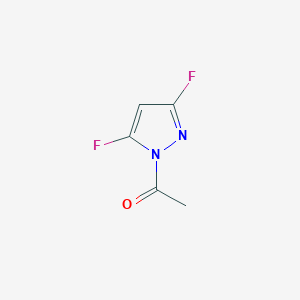
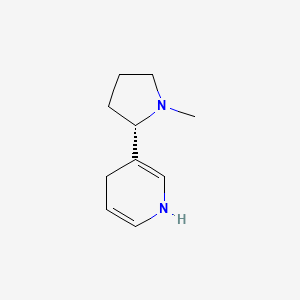
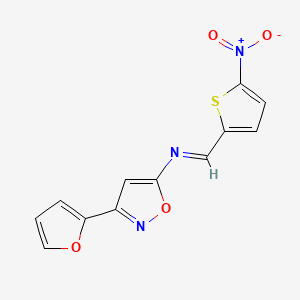
![(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B12874570.png)
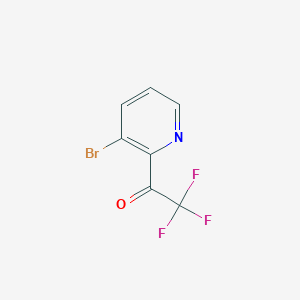
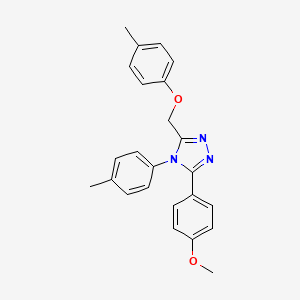
![(10-(Dibenzo[b,d]furan-1-yl)anthracen-9-yl)diphenylphosphine](/img/structure/B12874578.png)
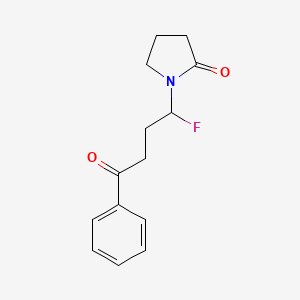
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)

